6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(pyridin-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyranopyrazole core, which is known for its biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include aldehydes, hydrazines, and nitriles under controlled conditions such as reflux or microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving halides or other leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-3-(PYRIDIN-2-YL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Shares a similar pyranopyrazole core but differs in the substitution pattern.
6-AMINO-4-(4-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Similar structure with a different methoxy substitution.
Uniqueness
The uniqueness of 6-AMINO-4-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3-(PYRIDIN-3-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H17N5O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
6-amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17N5O5/c1-27-13-6-11(17(28-2)19-18(13)29-9-30-19)14-12(7-22)20(23)31-21-15(14)16(25-26-21)10-4-3-5-24-8-10/h3-6,8,14H,9,23H2,1-2H3,(H,25,26) |
InChI Key |
NZVYNXNIZGEKGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(=C(OC4=NNC(=C34)C5=CN=CC=C5)N)C#N)OC)OCO2 |
Origin of Product |
United States |
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